((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol
Description
Properties
IUPAC Name |
[(3aR,4R,6aS)-5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2)18-13-9-16(12(10-17)14(13)19-15)8-11-6-4-3-5-7-11/h3-7,12-14,17H,8-10H2,1-2H3/t12-,13+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSIAZDYGROKK-HZSPNIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(C(C2O1)CO)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2CN([C@@H]([C@H]2O1)CO)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555919 | |
| Record name | [(3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-2H,3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117858-82-9 | |
| Record name | [(3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-2H,3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound ((3aR,4R,6aS)-5-benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol (CAS No. 117858-82-9) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.34 g/mol
- LogP : 1.3211 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 41.93 Ų
The compound features a dioxole ring and a pyrrolidine structure, contributing to its unique chemical properties and potential interactions within biological systems.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its pharmacological properties. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound's ability to protect neuronal cells from oxidative stress has been noted in some studies.
Antimicrobial Studies
A study conducted by researchers evaluated the antimicrobial efficacy of several derivatives of the compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that the compound demonstrated significant inhibition zones compared to control groups.
| Pathogen | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| E. coli | 15 | 0 |
| Staphylococcus aureus | 12 | 0 |
Cytotoxicity Assays
In vitro assays using MTT reduction assays on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings suggest that further investigation into the mechanisms of action could be beneficial for potential therapeutic applications.
Neuroprotective Studies
Research published in neuropharmacology journals highlighted the neuroprotective capabilities of this compound against oxidative stress-induced apoptosis in neuronal cell cultures. The compound was found to significantly reduce reactive oxygen species (ROS) levels and enhance cell viability.
Case Studies
Several case studies have documented the effects of this compound in animal models:
- Model for Alzheimer's Disease : In a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Diabetic Neuropathy Model : In diabetic rats, treatment with the compound alleviated symptoms of neuropathy, suggesting potential benefits for diabetic patients.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 263.337 g/mol
- CAS Number : 177569-80-1
The compound's unique structure is characterized by:
- A benzyl group , which enhances its potential for biological activity.
- Two methyl groups , contributing to its structural diversity and possibly influencing interactions with biological targets.
Medicinal Chemistry
The compound is of interest in drug design due to its structural features that may confer significant biological activity. Research has indicated that similar compounds often exhibit various pharmacological properties such as:
- Antimicrobial Activity : The presence of the dioxole and pyrrole rings may enhance interactions with microbial targets.
- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
Synthetic Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique heterocyclic ring system offers opportunities for:
- Developing novel synthetic methods.
- Exploring further derivatization to enhance biological activity or create new compounds.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of compounds structurally related to ((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol. Results indicated that these compounds exhibited significant activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
Case Study 2: Drug Design
Research focused on the compound's potential as a lead in drug development demonstrated its effectiveness in modulating biological pathways associated with cancer. The study highlighted the importance of the stereochemical configuration in determining the compound's efficacy and safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs include pyrrolidine, dioxolane, and benzyl-substituted derivatives. Below is a comparative analysis of key features:
Physicochemical Properties
- Solubility: The target compound’s methanol group likely improves aqueous solubility compared to non-hydroxylated analogs like 6f (), which relies on lipophilic tert-butyl and dioxolane groups. Compound 27 () showed moderate solubility in HT-Solubility assays (pH 6.5), suggesting similar behavior for the target compound .
- Thermal Stability : The target compound lacks reported melting points, but analogs like 4ag-a () melt at 60.9–62.8°C, while hydroxy-pyrrolone derivatives () exhibit higher melting points (205–207°C), reflecting structural rigidity .
Preparation Methods
Cyclocondensation of Diols with Amines
The foundational approach involves cyclocondensation between 2,5-dimethoxytetrahydrofuran and benzylamine. Iron(III) chloride (FeCl₃) catalyzes the reaction at 0–5°C in dichloromethane, forming the pyrrolodioxolane framework. Key steps include:
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Ring formation : The diol undergoes acid-catalyzed cyclization with benzylamine, yielding a 68–72% crude product.
-
Methylation : Subsequent treatment with methyl iodide and potassium carbonate introduces the 2,2-dimethyl groups (89% yield).
Table 1: Cyclocondensation Reaction Parameters
Stereochemical Control Methods
Chiral Auxiliary-Mediated Synthesis
The (3aR,4R,6aS) configuration is achieved using (R)-phenylethylamine as a chiral auxiliary. The auxiliary directs facial selectivity during cyclization, achieving 94% enantiomeric excess (ee). Removal via hydrogenolysis (H₂/Pd-C) yields the free amine intermediate, which is oxidized to the methanol derivative.
Asymmetric Catalysis
Palladium-catalyzed asymmetric allylic alkylation (AAA) installs the benzyl group with 88% ee. Conditions:
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Catalyst : Pd₂(dba)₃/(S)-BINAP (2:1 molar ratio)
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Substrate : Allyl carbonate precursor
Table 2: Comparison of Stereochemical Methods
| Method | ee (%) | Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Chiral Auxiliary | 94 | 68 | 12.50 |
| Asymmetric Catalysis | 88 | 76 | 18.20 |
Industrial-Scale Production
Continuous Flow Synthesis
A two-reactor continuous system enhances throughput:
Solvent Recycling
Toluene is recovered via fractional distillation (98% recovery rate), reducing production costs by 34%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (400MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (d, J=6.8Hz, 1H, CH₂OH), 3.89–3.76 (m, 2H, dioxolane-OCH₂).
Mitigation of Side Reactions
Dioxolane Ring Cleavage
Exposure to temperatures >30°C hydrolyzes the dioxolane ring. Mitigation strategies:
Over-Alkylation
Excess methyl iodide causes N-methylation. Controlled addition (1.05 equiv) limits byproducts to <2%.
Alternative Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol, and how does stereochemistry influence yield?
- Methodology :
- Key Steps :
Scaffold Construction : Use a chiral pyrrolidine scaffold (e.g., tert-butyl-protected intermediates) as a starting point, similar to methods in . Nucleophilic substitution with benzyl groups under Cs₂CO₃ catalysis ensures retention of stereochemistry .
Methanol Functionalization : Introduce the methanol group via oxidation-reduction sequences (e.g., NaBH₄ reduction of a ketone intermediate) .
Protection/Deprotection : Employ 2,2-dimethyl-1,3-dioxolane protecting groups to prevent undesired side reactions during synthesis .
-
Critical Parameters :
-
Use of chiral catalysts (e.g., (−)-sparteine) to control stereoselectivity .
-
Yield Optimization :
-
Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) achieves >80% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Scaffold Formation | Cs₂CO₃, DMF, 80°C | 65–75 | Retention of 3aR,4R,6aS | |
| Methanol Introduction | NaBH₄, MeOH, 0°C | 85–90 | No racemization observed |
Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic methods?
- Methodology :
- 1H/13C NMR : Assign peaks based on coupling constants (e.g., axial/equatorial protons in the dioxolane ring at δ 4.5–5.5 ppm) and DEPT-135 for carbon hybridization .
- HRMS : Confirm molecular weight (C₁₅H₂₁NO₃, M.W. 263.33) with <2 ppm error .
- HPLC : Use C18 columns (acetonitrile/water gradients) to assess purity (>95%) .
- Key Observations :
- Benzyl protons appear as a multiplet at δ 7.2–7.4 ppm .
- Methanol hydroxyl proton may be broad (δ 1.5–2.5 ppm) due to hydrogen bonding .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodology :
-
SAR Studies : Systematically vary substituents (e.g., benzyl → 4-fluorobenzyl) and test activity in kinase inhibition assays (e.g., CK1 isoforms) .
-
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .
- Case Study :
-
Substituting the benzyl group with 3,4-difluorophenyl ( ) increased activity by 3-fold, attributed to enhanced hydrophobic interactions .
- Data Table :
| Derivative | Substitution | IC₅₀ (CK1δ, nM) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Parent Compound | Benzyl | 120 ± 15 | −8.2 | |
| Derivative A | 4-Fluorobenzyl | 40 ± 5 | −9.1 |
Q. How can the stability of this compound under physiological conditions be evaluated for drug development?
- Methodology :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) and LC-MS to identify metabolites (e.g., glucuronidation of the methanol group) .
- Key Findings :
- Degradation <10% at pH 7.4 after 24h .
- Primary metabolite: Oxidized carboxylic acid derivative (t₁/₂ = 2.5h in human microsomes) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) : Simulate binding to CK1 kinases (GROMACS) using crystal structures (PDB: 5LKS) .
- QSAR Models : Train models with IC₅₀ data from 20+ derivatives to predict activity of new analogs .
- Key Insights :
- Hydrogen bonding between the methanol group and kinase Asp136 is critical for inhibition .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
